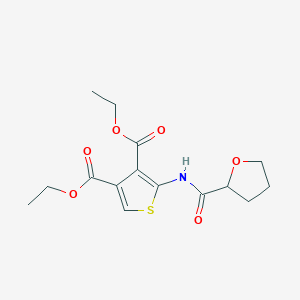![molecular formula C11H13N3O B7628914 N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628914.png)
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide, also known as IQ or 2-Amino-3-methylimidazo[4,5-f]quinoline, is a heterocyclic aromatic amine that is produced during the cooking of meat at high temperatures. It is classified as a mutagen and a carcinogen, and has been linked to the development of several types of cancer, including colorectal, pancreatic, and breast cancer. Despite its harmful effects, IQ has been widely used in scientific research to study the mechanisms of carcinogenesis and to develop new cancer therapies.
Mecanismo De Acción
The mechanism of action of N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide involves the formation of reactive metabolites that can interact with DNA and other cellular macromolecules. This compound is metabolized by cytochrome P450 enzymes in the liver to form several reactive intermediates, including 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline (N-OH-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide) and 2,3-dihydroxy-3-methylimidazo[4,5-f]quinoline (N-OH-Methis compound). These metabolites can undergo further oxidation and conjugation reactions to form DNA adducts and other reactive species.
Biochemical and Physiological Effects
This compound has been shown to induce a variety of biochemical and physiological effects in cells and tissues. It can cause oxidative stress and inflammation, leading to DNA damage and cell death. This compound has also been shown to disrupt cellular signaling pathways, including those involved in apoptosis and cell cycle regulation. In addition, this compound can affect the expression of genes involved in metabolism, detoxification, and DNA repair, leading to altered cellular function and increased susceptibility to carcinogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide has several advantages as a model compound for studying carcinogenesis. It is a potent mutagen that can induce DNA damage and promote the growth of cancer cells. It is also relatively stable and easy to synthesize in the laboratory. However, there are also limitations to using this compound in lab experiments. It is highly toxic and can pose a health hazard to researchers if not handled properly. In addition, its mutagenic and carcinogenic properties make it unsuitable for use in human studies.
Direcciones Futuras
There are several future directions for research on N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide and its role in carcinogenesis. One area of focus is on developing new cancer therapies that target the mechanisms of action of this compound and other heterocyclic aromatic amines. Another area of research is on identifying dietary and lifestyle factors that can reduce the formation and exposure to this compound and other carcinogenic compounds in food. Finally, there is a need for further research on the genetic and epigenetic factors that influence susceptibility to carcinogenesis and the role of this compound in cancer development.
Métodos De Síntesis
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide can be synthesized in the laboratory by heating creatinine, a natural compound found in muscle tissue, with glyoxal or methylglyoxal in the presence of an acid catalyst. The resulting mixture undergoes cyclization and dehydration reactions to form this compound. The purity of the synthesized this compound can be verified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide has been extensively studied in scientific research as a model compound for understanding the mechanisms of carcinogenesis. It is a potent mutagen that can induce DNA damage, including adduct formation and strand breaks, leading to mutations and chromosomal aberrations. This compound has also been shown to activate oncogenes and suppress tumor suppressor genes, promoting the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-4-3-5-14-7-10(13-11(8)14)6-12-9(2)15/h3-5,7H,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFOMWAJKODIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)


![1-(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7628878.png)

![2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7628905.png)
![(6-chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7628907.png)

![3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid](/img/structure/B7628919.png)
![1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7628927.png)
